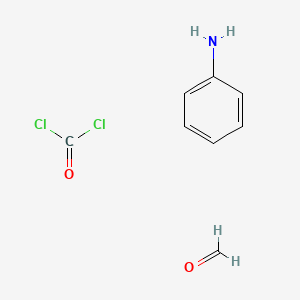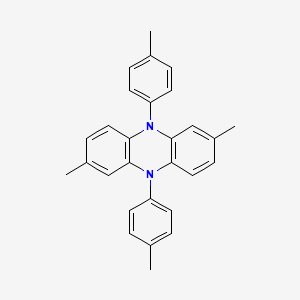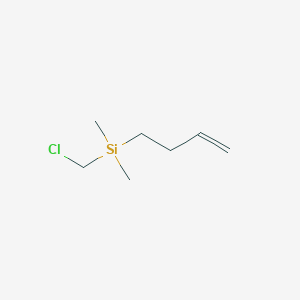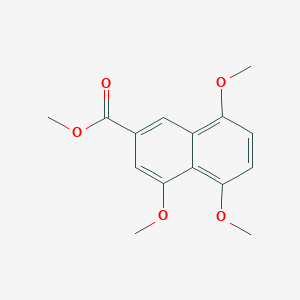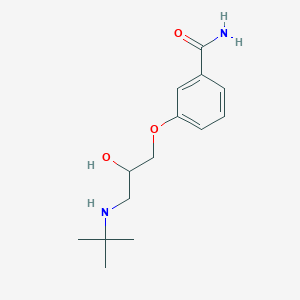
Acetylisobutyryl peroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetylisobutyryl peroxide is an organic peroxide compound known for its strong oxidizing properties. It is used in various chemical reactions and industrial applications due to its ability to initiate polymerization and other radical-based processes. The compound is characterized by the presence of a peroxide functional group, which makes it highly reactive and useful in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetylisobutyryl peroxide can be synthesized through the oxidation of isobutyric aldehyde in the presence of acetic anhydride . The reaction typically involves the use of a solvent such as benzene, hexachlorobutadiene, chloroform, or carbon tetrachloride. The product is then purified by low-temperature crystallization at around -60°C .
Industrial Production Methods
In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure safety and maximize yield. The use of specialized equipment to handle the highly reactive peroxide is essential to prevent any hazardous incidents.
Chemical Reactions Analysis
Types of Reactions
Acetylisobutyryl peroxide undergoes various types of chemical reactions, including:
Oxidation: As a strong oxidizing agent, it can oxidize a wide range of organic and inorganic compounds.
Reduction: It can be reduced to form different products depending on the reducing agent used.
Substitution: The peroxide group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen peroxide, sodium hypochlorite, and various acids and bases. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction and conditions. For example, in oxidation reactions, the products can include various oxidized organic compounds, while in substitution reactions, the products can vary widely based on the substituent introduced.
Scientific Research Applications
Acetylisobutyryl peroxide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of acetylisobutyryl peroxide involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These free radicals can then initiate various chemical reactions, including polymerization and oxidation processes. The molecular targets and pathways involved depend on the specific reaction and conditions.
Comparison with Similar Compounds
Similar Compounds
Benzoyl peroxide: Another widely used organic peroxide with similar oxidizing properties.
Dicumyl peroxide: Used as a polymerization initiator and has similar reactivity.
Tert-butyl hydroperoxide: Known for its use in epoxidation reactions and as an oxidizing agent.
Uniqueness
Acetylisobutyryl peroxide is unique due to its specific structure and reactivity, which make it suitable for certain applications where other peroxides may not be as effective. Its ability to generate free radicals under specific conditions makes it particularly valuable in synthetic chemistry and industrial processes.
Properties
CAS No. |
25424-50-4 |
|---|---|
Molecular Formula |
C6H10O4 |
Molecular Weight |
146.14 g/mol |
IUPAC Name |
acetyl 2-methylpropaneperoxoate |
InChI |
InChI=1S/C6H10O4/c1-4(2)6(8)10-9-5(3)7/h4H,1-3H3 |
InChI Key |
PYFPOGNWBCNPEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)OOC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



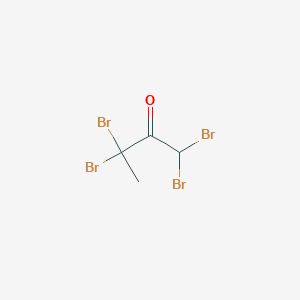

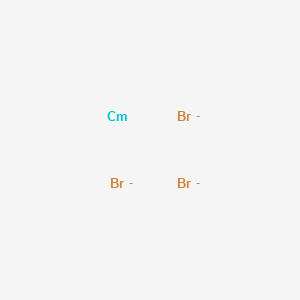
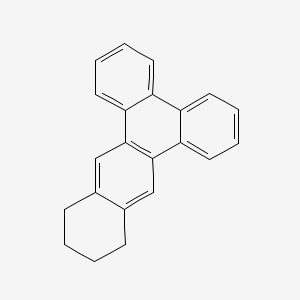
phosphanium bromide](/img/structure/B14687257.png)

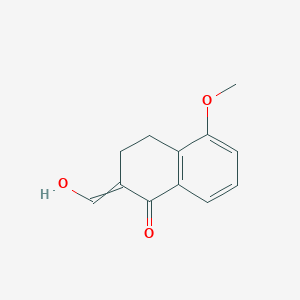
![2,5-Bis[(4-azidophenyl)methylidene]cyclopentan-1-one](/img/structure/B14687268.png)
